molecular formula C15H12N2O2 B3237177 Methyl 3-(1h-benzo[d]imidazol-1-yl)benzoate CAS No. 1381947-81-4

Methyl 3-(1h-benzo[d]imidazol-1-yl)benzoate

Cat. No.: B3237177
CAS No.: 1381947-81-4
M. Wt: 252.27 g/mol
InChI Key: WCCSRCPLXQKEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1H-benzo[d]imidazol-1-yl)benzoate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1H-benzo[d]imidazol-1-yl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-benzo[d]imidazol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(1H-benzo[d]imidazol-1-yl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(1H-benzo[d]imidazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to DNA grooves and exhibit DNA-cleavage properties. It can also induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and Bax, and downregulating anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1H-benzo[d]imidazol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, it has shown significant potential in antimicrobial and anticancer research .

Properties

IUPAC Name

methyl 3-(benzimidazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)11-5-4-6-12(9-11)17-10-16-13-7-2-3-8-14(13)17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCSRCPLXQKEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(1h-benzo[d]imidazol-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(1h-benzo[d]imidazol-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(1h-benzo[d]imidazol-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(1h-benzo[d]imidazol-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(1h-benzo[d]imidazol-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-(1h-benzo[d]imidazol-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.